molecular formula C14H14N4O3 B11489904 5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide

5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide

Cat. No.: B11489904
M. Wt: 286.29 g/mol
InChI Key: WAFAVNNCRXMIGM-UHFFFAOYSA-N
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Description

5-Aminopyridine-2-carboxamide , is an organic compound. Its chemical formula is C₆H₇N₃O , and it has a molecular weight of 137.14 g/mol. This compound serves as an intermediate in pharmaceutical and chemical synthesis.

Preparation Methods

Synthetic Routes:: The synthetic routes for 5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide involve the introduction of functional groups onto a pyridine ring. Specific methods include:

    Nitration: Nitration of 2-aminopyridine followed by reduction of the nitro group yields the desired compound.

    Amidation: The carboxylic acid group can be amidated using appropriate reagents to form the carboxamide.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

Reactions:: 5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Amidation: Formation of the carboxamide.

    Substitution: Substitution reactions at the pyridine ring.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney nickel).

    Amidation: Ammonia (NH₃) or amine derivatives.

    Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles.

Major Products:: The major product is this compound itself.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may have therapeutic potential due to its interactions with biological targets.

    Chemistry: As a building block for more complex molecules.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While 5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide is unique in its structure, similar compounds include other pyridine derivatives with functional groups at different positions.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

5-nitro-2-(2-phenylethylamino)pyridine-3-carboxamide

InChI

InChI=1S/C14H14N4O3/c15-13(19)12-8-11(18(20)21)9-17-14(12)16-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,19)(H,16,17)

InChI Key

WAFAVNNCRXMIGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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